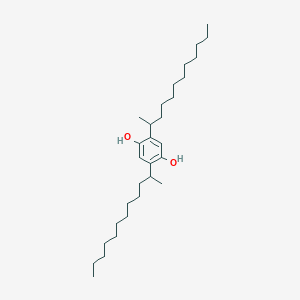![molecular formula C8H15N3O B13750588 1-[(4R)-4-Methyl-4,5-dihydro-1,3-oxazol-2-YL]piperazine CAS No. 50693-80-6](/img/no-structure.png)
1-[(4R)-4-Methyl-4,5-dihydro-1,3-oxazol-2-YL]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4R)-4-Methyl-4,5-dihydro-1,3-oxazol-2-YL]piperazine is a heterocyclic compound that features both an oxazoline and a piperazine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitrogen and oxygen atoms in its structure allows for diverse chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4R)-4-Methyl-4,5-dihydro-1,3-oxazol-2-YL]piperazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1,2-diamine derivatives with sulfonium salts, followed by cyclization to form the piperazine ring . Another approach involves the use of palladium-catalyzed cyclization reactions, which provide high yields and regioselectivity .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high efficiency and scalability. The use of microreactor systems can enhance the reaction rates and yields, making the process more sustainable and cost-effective .
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(4R)-4-Methyl-4,5-dihydro-1,3-oxazol-2-YL]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazoline derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring.
Applications De Recherche Scientifique
1-[(4R)-4-Methyl-4,5-dihydro-1,3-oxazol-2-YL]piperazine has numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-[(4R)-4-Methyl-4,5-dihydro-1,3-oxazol-2-YL]piperazine involves its interaction with specific molecular targets. It can act as a ligand for various receptors, modulating their activity and leading to biological effects. The compound may also inhibit certain enzymes, affecting metabolic pathways and cellular processes .
Similar Compounds:
Imidazole: A five-membered ring containing two nitrogen atoms, known for its broad range of biological activities.
Pyrrolopyrazine: Contains both pyrrole and pyrazine rings, exhibiting antimicrobial and antitumor activities.
Uniqueness: this compound is unique due to its dual ring structure, which imparts distinct chemical and biological properties
Conclusion
This compound is a compound of significant interest due to its unique structure and diverse applications
Propriétés
| 50693-80-6 | |
Formule moléculaire |
C8H15N3O |
Poids moléculaire |
169.22 g/mol |
Nom IUPAC |
(4R)-4-methyl-2-piperazin-1-yl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C8H15N3O/c1-7-6-12-8(10-7)11-4-2-9-3-5-11/h7,9H,2-6H2,1H3/t7-/m1/s1 |
Clé InChI |
WOEPIKLBVHLVEV-SSDOTTSWSA-N |
SMILES isomérique |
C[C@@H]1COC(=N1)N2CCNCC2 |
SMILES canonique |
CC1COC(=N1)N2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(2-Cyanoethyl)thio]acetic acid, ethyl ester](/img/structure/B13750563.png)
